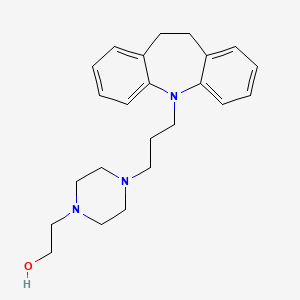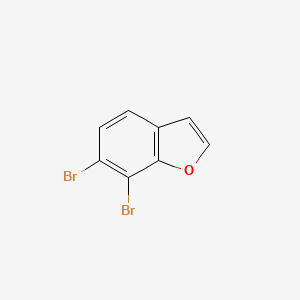
Anthelvencin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthelvencin A is a pyrrolamide metabolite produced by the bacterium Streptomyces venezuelae. It was first isolated in 1965 and has been reported to exhibit anthelmintic and moderate antibacterial activities . The compound is part of a family of metabolites that also includes Anthelvencin B and Anthelvencin C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of Anthelvencin A involves a non-ribosomal peptide synthetase (NRPS) and an enzyme from the ATP-grasp ligase family . The NRPS assembles the compound using a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate . This process is similar to the biosynthesis of other pyrrolamides like congocidine and distamycin .
Industrial Production Methods
Industrial production of this compound is typically carried out through fermentation processes involving Streptomyces venezuelae strains ATCC 14583 and 14585 . The fermentation conditions are optimized to maximize the yield of the desired metabolite.
Analyse Des Réactions Chimiques
Types of Reactions
Anthelvencin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under inert atmosphere conditions using dry solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Anthelvencin A has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Anthelvencin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to DNA and interfering with its replication and transcription processes . This leads to the inhibition of bacterial growth and the elimination of parasitic worms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthelvencin A is similar to other pyrrolamide metabolites such as:
Congocidine: Produced by Streptomyces ambofaciens.
Distamycin: Produced by Streptomyces netropsis.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two N-methylated pyrrole groups . This structural feature contributes to its distinct biological activities and makes it an interesting subject for further research.
Propriétés
Numéro CAS |
58616-25-4 |
|---|---|
Formule moléculaire |
C19H25N9O3 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-[[4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-1H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C19H25N9O3/c1-28-9-11(7-14(28)19(31)23-5-4-15(20)21)26-18(30)13-6-10(8-24-13)25-17(29)12-2-3-16(22)27-12/h6-9,12,24H,2-5H2,1H3,(H3,20,21)(H2,22,27)(H,23,31)(H,25,29)(H,26,30)/t12-/m0/s1 |
Clé InChI |
ZKNZAWGJQIYHNE-LBPRGKRZSA-N |
SMILES isomérique |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)[C@@H]3CCC(=N3)N |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)C3CCC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)

![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)

![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)

![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)

![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)

